4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid
Overview
Description
4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid is a complex organic compound characterized by its molecular structure, which includes a methoxy group, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The process may include:
Esterification: Reacting benzoic acid with methanol in the presence of a strong acid catalyst to form the corresponding methyl ester.
Sulfonylation: Introducing the sulfonyl group using chlorosulfonic acid or sulfur trioxide.
Piperazine Coupling: Reacting the sulfonylated product with 2-aminopyridine and piperazine to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the pyridine nitrogen with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under specific reaction conditions.
Major Products Formed:
Oxidation: 4-Hydroxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid.
Reduction: 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfanyl}benzoic acid.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Similar in structure but with a different substituent on the pyridine ring.
4-Methoxy-3-(4-pyridin-2-yl-piperazin-1-yl)benzamide: Similar core structure but with an amide group instead of a carboxylic acid.
This comprehensive overview highlights the significance of 4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid in scientific research and its potential impact across various fields
Properties
IUPAC Name |
4-methoxy-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-14-6-5-13(17(21)22)12-15(14)26(23,24)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDBPBCRHQVNHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167756 | |
Record name | 4-Methoxy-3-[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748776-35-4 | |
Record name | 4-Methoxy-3-[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=748776-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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